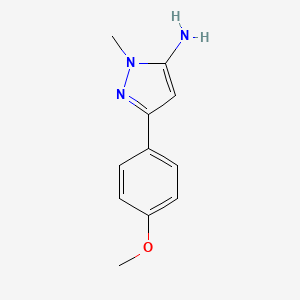

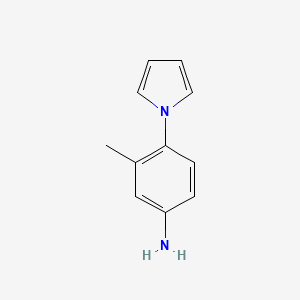

3-Methyl-4-pyrrol-1-yl-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-4-pyrrol-1-yl-phenylamine is a biochemical compound used for proteomics research . It belongs to the phenethylamine class of compounds.

Synthesis Analysis

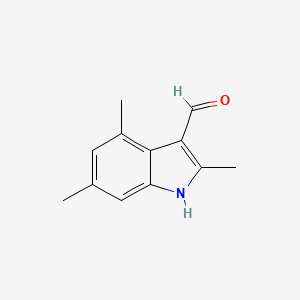

The synthesis of pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine involves various tactical approaches . For instance, one method involves using an ionic liquid 1-n-butylimidazolium tetrafluoroborate [Hbim]BF4, which yields a related compound without any additional catalyst or promoter .Molecular Structure Analysis

The molecular formula of 3-Methyl-4-pyrrol-1-yl-phenylamine is C11H12N2 . It has a molecular weight of 172.23 g/mol .Chemical Reactions Analysis

Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine are known to undergo various chemical reactions . For example, they can be synthesized by deoxygenating secondary compounds in an iridium-catalyzed process .科学的研究の応用

Organic Electronics and Conjugated Polymers

Specific Scientific Field

Organic electronics and materials science.

Summary

Conjugated polymers have been widely used in organic electronic devices, such as solar cells, light-emitting devices, capacitors, and electrochromic devices. 3-Methyl-4-pyrrol-1-yl-phenylamine, due to its conjugated structure, can serve as a building block for these materials. Its electron-donating properties contribute to charge transport and energy conversion.

Experimental Procedures

Researchers synthesize conjugated polymers containing 3-Methyl-4-pyrrol-1-yl-phenylamine monomers through polymerization techniques (e.g., Suzuki coupling, Stille coupling). These polymers are then incorporated into devices like organic photovoltaics (solar cells) or organic light-emitting diodes (OLEDs).

Results

The incorporation of 3-Methyl-4-pyrrol-1-yl-phenylamine-based polymers enhances device performance, leading to improved power conversion efficiencies in solar cells and brighter emission in OLEDs .

Medicinal Chemistry and Heteroaromatic Compounds

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary

Pyrrole subunits play a crucial role in various therapeutically active compounds. These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, and antitumor agents. Researchers have explored the inhibitory effects of pyrrole derivatives on reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases.

Experimental Procedures

Scientists design and synthesize pyrrole-containing molecules, including 3-Methyl-4-pyrrol-1-yl-phenylamine derivatives. These compounds undergo biological assays to evaluate their pharmacological properties, such as antiviral, antibacterial, or anticancer activities.

Results

3-Methyl-4-pyrrol-1-yl-phenylamine derivatives exhibit promising bioactivity profiles, making them potential candidates for drug development .

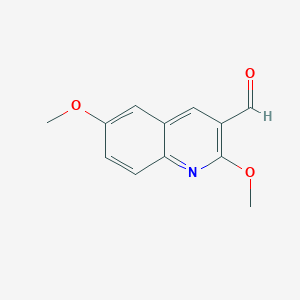

Industrial Chemistry and Quinoline Derivatives

Specific Scientific Field

Industrial and synthetic organic chemistry.

Summary

Quinoline derivatives have gained prominence as versatile scaffolds in drug discovery. Researchers utilize quinoline-based compounds for lead optimization and as building blocks for novel pharmaceutical agents.

Experimental Procedures

Chemists synthesize quinoline derivatives, including those incorporating 3-Methyl-4-pyrrol-1-yl-phenylamine, using synthetic routes such as cyclization reactions. These compounds are then evaluated for their biological activities.

Results

Quinoline-based molecules, including those derived from 3-Methyl-4-pyrrol-1-yl-phenylamine, exhibit diverse pharmacological properties, making them valuable tools in medicinal chemistry and industrial applications .

将来の方向性

Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be significant future research directions for 3-Methyl-4-pyrrol-1-yl-phenylamine and similar compounds.

特性

IUPAC Name |

3-methyl-4-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIMMXRGGYGKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296648 |

Source

|

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-pyrrol-1-yl-phenylamine | |

CAS RN |

137352-76-2 |

Source

|

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。